2-Methoxy-N4-methyl-N1-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-5-nitrobenzene-1,4-diamine
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Overview
Description
2-Methoxy-N4-methyl-N1-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-5-nitrobenzene-1,4-diamine is a complex organic compound with a unique structure that combines various functional groups, including methoxy, methyl, indole, pyrimidine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N4-methyl-N1-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-5-nitrobenzene-1,4-diamine typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Pyrimidine Ring Formation: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Coupling Reactions: The indole and pyrimidine rings are then coupled together using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Introduction of the Nitro Group: The nitro group can be introduced through nitration of the benzene ring using a mixture of concentrated nitric and sulfuric acids.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of aldehydes, ketones, or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C), or sodium borohydride (NaBH4) in ethanol.
Substitution: Nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (RNH2) under basic conditions.
Major Products
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
2-Methoxy-N4-methyl-N1-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-5-nitrobenzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-Methoxy-N4-methyl-N1-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-5-nitrobenzene-1,4-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-N4-methyl-N1-(4-(1H-indol-3-yl)pyrimidin-2-yl)-5-nitrobenzene-1,4-diamine: Lacks the methyl group on the indole ring.
2-Methoxy-N4-methyl-N1-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-5-aminobenzene-1,4-diamine: Contains an amino group instead of a nitro group.
Uniqueness
The presence of the methoxy, methyl, indole, pyrimidine, and nitro groups in 2-Methoxy-N4-methyl-N1-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-5-nitrobenzene-1,4-diamine gives it unique chemical properties and biological activities that distinguish it from similar compounds
Properties
Molecular Formula |
C21H20N6O3 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-methoxy-4-N-methyl-1-N-[4-(1-methylindol-3-yl)pyrimidin-2-yl]-5-nitrobenzene-1,4-diamine |
InChI |
InChI=1S/C21H20N6O3/c1-22-16-11-20(30-3)17(10-19(16)27(28)29)25-21-23-9-8-15(24-21)14-12-26(2)18-7-5-4-6-13(14)18/h4-12,22H,1-3H3,(H,23,24,25) |
InChI Key |
FRSCKEYZDVBDIK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C(=C1)OC)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)[N+](=O)[O-] |
Origin of Product |
United States |
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